methyl (3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate;hydrochloride
CAS No.:
Cat. No.: VC17990172
Molecular Formula: C15H27ClN2O4
Molecular Weight: 334.84 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H27ClN2O4 |
|---|---|
| Molecular Weight | 334.84 g/mol |
| IUPAC Name | methyl (3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C15H26N2O4.ClH/c1-5-11(6-2)21-13-8-10(15(19)20-4)7-12(16)14(13)17-9(3)18;/h8,11-14H,5-7,16H2,1-4H3,(H,17,18);1H/t12-,13+,14+;/m0./s1 |
| Standard InChI Key | VXUUEBWFJPUQGY-SOIKFHLCSA-N |
| Isomeric SMILES | CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)N)C(=O)OC.Cl |
| Canonical SMILES | CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OC.Cl |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound’s core structure consists of a cyclohexene ring substituted at positions 3, 4, and 5. Key functional groups include:
-
Acetamido group at position 4, contributing hydrogen-bonding capacity.
-
Amino group at position 5, enabling potential salt formation or coordination chemistry.
-
Pentan-3-yloxy group at position 3, introducing hydrophobic character.
-
Methyl ester at position 1, influencing solubility and metabolic stability.
The stereochemistry (3R,4R,5S) is critical for molecular interactions, as enantiomeric purity often dictates pharmacological activity .
Physicochemical Properties
Data from experimental and computational analyses reveal:
| Property | Value |
|---|---|
| Molecular Formula | C15H27ClN2O4 |
| Molecular Weight | 334.84 g/mol |
| IUPAC Name | methyl (3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate;hydrochloride |
| Canonical SMILES | CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OC.Cl |
| Storage Conditions | -20°C, inert atmosphere, dark |
The hydrochloride salt enhances solubility in polar solvents, while the pentan-3-yloxy group contributes to lipid membrane permeability .
Synthesis and Preparation
General Synthetic Strategy
Synthesis typically involves multi-step organic reactions, as exemplified by patents describing analogous cyclohexene derivatives . A representative pathway includes:
-
Esterification: Formation of the methyl ester via acid-catalyzed reaction with methanol.
-
Substitution: Introduction of the pentan-3-yloxy group using a nucleophilic substitution reaction.
-
Acylation: Attachment of the acetamido group via reaction with acetyl chloride or anhydride.
-
Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .
Patent-Derived Methodologies
Example 4 of patent WO2013070118A1 details the synthesis of a related compound, (3R,4R,5S)-4-acryloylamino-5-amino-3-(1-ethylpropoxy)cyclohex-1-enecarboxylic acid, using:
-
Reagents: Acrylic acid, TBTU (coupling agent).
-
Conditions: DMF solvent, 50°C for 12 hours .
Adapting this method, the target compound could be synthesized by substituting acryloyl chloride with acetyl chloride during the acylation step.
Future Research Directions
Synthesis Optimization
-
Catalyst Screening: Evaluate palladium or enzyme-mediated catalysis to improve stereochemical yield.
-
Green Chemistry: Explore solvent-free or aqueous-phase reactions to reduce environmental impact.
Biological Screening
-
In Vitro Assays: Test against viral proteases or kinases to identify mechanistic targets.
-
ADMET Studies: Assess absorption, distribution, metabolism, excretion, and toxicity profiles.
Formulation Development
Patent WO2013070118A1 describes tablet formulations containing cyclohexene carboxylate derivatives . Similar approaches could be applied to enhance the compound’s stability and bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume